molecular formula C9H10N2OS B561199 2-Methoxy-6-methyl-1,3-benzothiazol-5-amine CAS No. 102308-99-6

2-Methoxy-6-methyl-1,3-benzothiazol-5-amine

Cat. No.: B561199
CAS No.: 102308-99-6
M. Wt: 194.252
InChI Key: JDFMZFKFCZCPEN-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-1,3-benzothiazol-5-amine is a heterocyclic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 2-Methoxy-6-methyl-1,3-benzothiazol-5-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino-6-methylbenzothiazole with methoxy-containing reagents under controlled conditions . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

2-Methoxy-6-methyl-1,3-benzothiazol-5-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-1,3-benzothiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters, thereby exerting therapeutic effects in neurodegenerative disorders . The compound may also interact with other molecular pathways depending on its specific application .

Properties

IUPAC Name

2-methoxy-6-methyl-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-5-3-8-7(4-6(5)10)11-9(12-2)13-8/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFMZFKFCZCPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N=C(S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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